tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15842045
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2S |
|---|---|
| Molecular Weight | 253.36 g/mol |
| IUPAC Name | tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3 |
| Standard InChI Key | DZOKOTBLPQRNGP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, which confers conformational rigidity and hydrogen-bonding capabilities.
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A thiophene group attached at the 3-position of the pyrrolidine ring, introducing aromaticity and electronic diversity through sulfur’s lone pairs.
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A tert-butyl ester at the 1-position of pyrrolidine, providing steric bulk and hydrolytic stability compared to linear alkyl esters .
The IUPAC name, tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate, reflects this arrangement (InChI: InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₂S | |
| Molecular Weight | 253.36 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in organic solvents (e.g., THF, DCM) |
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate typically follows a multi-step sequence:
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Pyrrolidine Ring Formation:
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Thiophene Functionalization:
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Ester Protection:
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Grignard Addition | Methyl MgBr, THF, 0°C → rt, 3 h | 87% | |
| Boc Protection | Boc₂O, DMAP, DCM, 24 h | 90% | |
| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 65% |
Purification and Characterization
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Column Chromatography: Silica gel with hexane/ethyl acetate gradients (e.g., 50:50) is commonly used .
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Crystallization: Tert-butyl esters often crystallize from ethanol or methanol mixtures .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The pyrrolidine-thiophene scaffold is prevalent in bioactive molecules due to:
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Conformational Restriction: Enhances binding affinity to targets like GPCRs or kinases.
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Metabolic Stability: The tert-butyl group reduces oxidative degradation by cytochrome P450 enzymes.
Case Studies of Analogous Compounds
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Anticancer Agents: Pyrrolidine-thiophene hybrids inhibit tubulin polymerization (IC₅₀ ≈ 1–5 μM) .
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Antipsychotics: Structural analogs modulate dopamine D₂ receptors (Kᵢ ≈ 50 nM).
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Controlling thiophene substitution patterns remains challenging.
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Stereochemistry: Achieving enantiopure pyrrolidine derivatives requires chiral catalysts or resolution techniques .
Emerging Applications
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